molecular formula C17H20N4O5S2 B2585954 N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide CAS No. 941990-57-4

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

Cat. No.: B2585954
CAS No.: 941990-57-4
M. Wt: 424.49
InChI Key: GZARGXNTVLDSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a morpholinosulfonyl-substituted benzamido group at the 2-position and an ethyl-substituted carboxamide at the 4-position of the thiazole core. This compound belongs to a class of peptidomimetics and kinase inhibitors, where the thiazole ring serves as a rigid scaffold to optimize binding interactions with biological targets. The morpholinosulfonyl moiety enhances solubility and may influence pharmacokinetic properties, while the ethyl group modulates steric and electronic effects on the carboxamide functionality.

Properties

IUPAC Name

N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARGXNTVLDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the morpholinosulfonyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide (NaOH). The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound shares synthetic similarities with derivatives like 31, where carboxamide formation relies on coupling reagents (e.g., HBTU) under basic conditions. However, the morpholinosulfonyl group requires additional sulfonylation steps, which are absent in analogs like 29 and 10.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks) MS (m/z)
Compound 29 1663–1682 (hydrazinecarbothioamide C=O) δ 8.2 (s, NH), δ 7.8–7.5 (aromatic) δ 170 (C=O), δ 125–140 (aromatic) 589 [M+H]⁺
Compound 31 Not reported δ 8.5 (s, NH), δ 7.6–7.3 (aromatic) δ 168 (C=O), δ 120–135 (aromatic) 521 [M+H]⁺
Compound 10 Not reported δ 8.7 (s, NH), δ 7.9–7.1 (aromatic) δ 165 (C=O), δ 110–130 (aromatic) 452 [M+H]⁺

Key Observations :

  • The absence of C=O stretching in IR spectra of triazole derivatives (e.g., 7–9 ) contrasts with the persistent C=O signals in thiazole carboxamides, confirming structural integrity.
  • The target compound’s MS data would likely align with analogs (e.g., 29: m/z 589), adjusted for molecular weight differences due to the morpholinosulfonyl group.

Key Observations :

  • The morpholinosulfonyl group in the target compound may reduce metabolic clearance compared to DACA, which undergoes rapid N-oxidation.
  • Fluorinated analogs like 10 exhibit sub-micromolar kinase inhibition, suggesting that electron-withdrawing substituents (e.g., trifluoromethoxy) enhance target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.